5-BROMO-3-[2-(4-ETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE
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Overview
Description
5-BROMO-3-[2-(4-ETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-[2-(4-ETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-3-[2-(4-ETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-BROMO-3-[2-(4-ETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-allyl-5-bromo-3-[2-(4-propoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
- 1-allyl-5-bromo-3-[2-(4-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Uniqueness
5-BROMO-3-[2-(4-ETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl group, in particular, may enhance its biological activity and selectivity compared to similar compounds .
Properties
Molecular Formula |
C21H20BrNO4 |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-enylindol-2-one |
InChI |
InChI=1S/C21H20BrNO4/c1-3-11-23-18-10-7-15(22)12-17(18)21(26,20(23)25)13-19(24)14-5-8-16(9-6-14)27-4-2/h3,5-10,12,26H,1,4,11,13H2,2H3 |
InChI Key |
PXYUSGVDHQUAQM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC=C)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC=C)O |
Origin of Product |
United States |
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